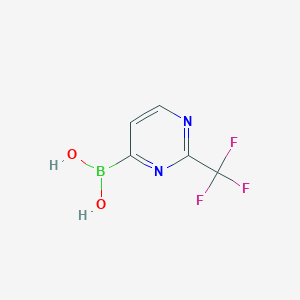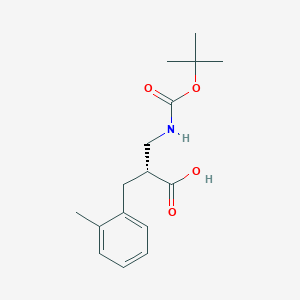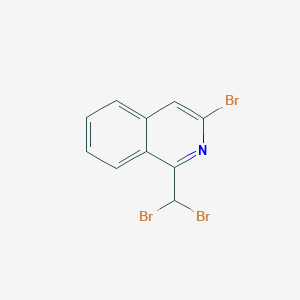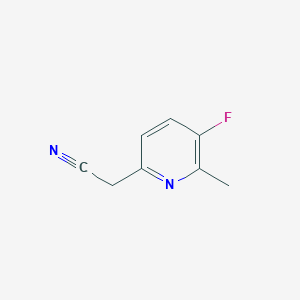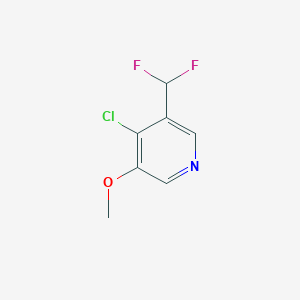
4-Chloro-3-(difluoromethyl)-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(difluoromethyl)-5-methoxypyridine is a chemical compound with the molecular formula C7H6ClF2NO It is a pyridine derivative, characterized by the presence of chloro, difluoromethyl, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)-5-methoxypyridine typically involves the introduction of the chloro, difluoromethyl, and methoxy groups onto a pyridine ring. One common method involves the reaction of 4-chloro-3-(difluoromethyl)pyridine with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is often subjected to purification steps, such as distillation or crystallization, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(difluoromethyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The chloro, difluoromethyl, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Aplicaciones Científicas De Investigación
4-Chloro-3-(difluoromethyl)-5-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(difluoromethyl)-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, difluoromethyl, and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(trifluoromethyl)-5-methoxypyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-3-(difluoromethyl)-2-fluoro-6-methoxypyridine: Similar structure with an additional fluorine atom on the pyridine ring.
4-Chloro-3-(difluoromethyl)-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-Chloro-3-(difluoromethyl)-5-methoxypyridine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H6ClF2NO |
|---|---|
Peso molecular |
193.58 g/mol |
Nombre IUPAC |
4-chloro-3-(difluoromethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-5-3-11-2-4(6(5)8)7(9)10/h2-3,7H,1H3 |
Clave InChI |
INBDSLDBOLNBHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CN=C1)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)

![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
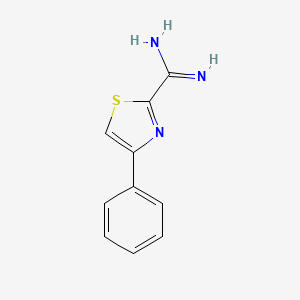

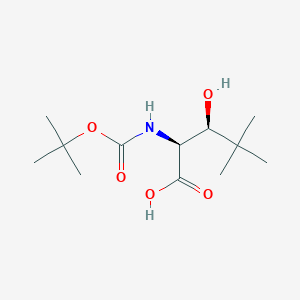
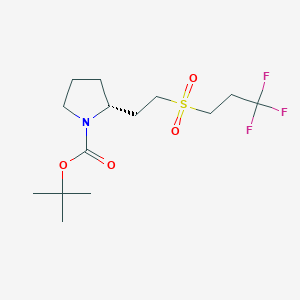
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)
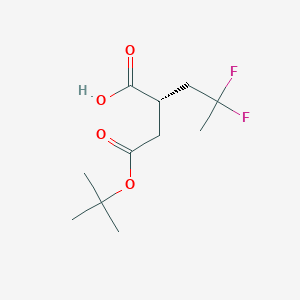
![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
